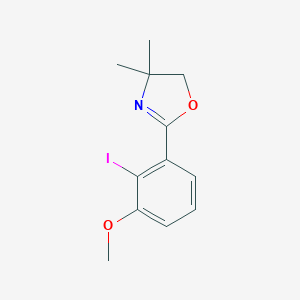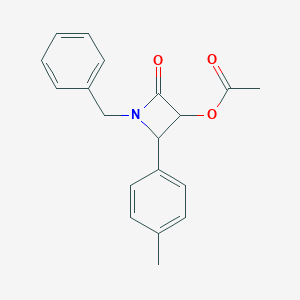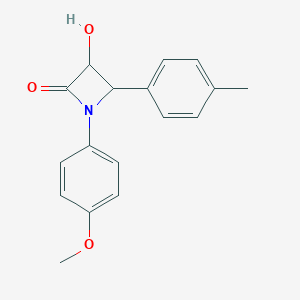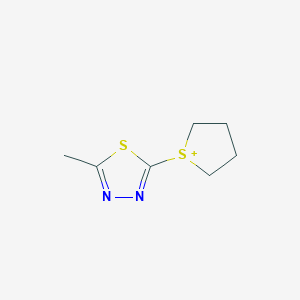
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone, also known as BTI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria. In animal studies, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have low toxicity and no significant adverse effects.
実験室実験の利点と制限
One advantage of using 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safer alternative to other chemicals that may be more harmful to researchers. However, one limitation is that the mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer agent and to optimize its efficacy and safety. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone could be used as a building block for the synthesis of new materials with unique properties. In agriculture, further studies could be conducted to explore its potential as a pesticide and to optimize its effectiveness and safety. Overall, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promise in various fields and further research could lead to new discoveries and applications.
合成法
The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-chlorobenzaldehyde and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to form 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. This method has been optimized to produce higher yields of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone and has been used in various studies.
科学的研究の応用
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promising results as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been used as a building block for the synthesis of new materials with potential applications in electronic devices. In agriculture, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential use as a pesticide.
特性
製品名 |
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C16H11ClN2OS |
分子量 |
314.8 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10- |
InChIキー |
CNQSTJDEJRAQBH-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)






